molecular formula C10H17ClN2O B7921884 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7921884
M. Wt: 216.71 g/mol
InChI Key: XADSCARNDKFCEM-VIFPVBQESA-N
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Description

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone is a chiral pyrrolidine-based intermediate of significant interest in the design and synthesis of novel psychoactive substances (NPS) for research purposes. Its core structure is frequently employed in the development of synthetic cathinones, a class of compounds studied for their effects on monoamine neurotransmitter systems. The (S)-configured stereocenter at the pyrrolidine ring is a critical structural feature that can impart selectivity in interacting with biological targets, particularly monoamine transporters. Research utilizing this compound focuses on its role as a precursor in the synthesis of molecules that act as substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased extracellular levels of these neurotransmitters (source) . Studies on analogous compounds highlight their mechanism of action as releasing agents, differing pharmacologically from reuptake inhibitors like cocaine (source) . Consequently, this chemical is a valuable tool for neuroscientists and medicinal chemists investigating the structure-activity relationships (SAR) of stimulant-type NPS, the neurobiology of reward and addiction pathways, and the development of analytical standards for forensic toxicology.

Properties

IUPAC Name

2-chloro-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADSCARNDKFCEM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Synthesis

The pyrrolidine core is typically synthesized via cyclization or hydrogenation reactions. Industrial methods prioritize scalability and enantiomeric purity.

Cyclization of 1,4-Diamines

A common approach involves cyclizing 1,4-diamines under acidic conditions. For example, 3-aminopyrrolidine derivatives are generated via acid-catalyzed ring closure, followed by Boc protection to stabilize intermediates.

Example Procedure:

  • Reactants : 1,4-Diamine derivative (10 mmol), HCl (2 eq)

  • Conditions : Reflux in ethanol (12 h), Boc₂O (1.2 eq) in DCM

  • Yield : 78–85%

Hydrogenation of Pyrroline Derivatives

Asymmetric hydrogenation of 2-methylpyrroline using chiral catalysts produces enantiomerically pure (S)-2-methylpyrrolidine, a key intermediate.

Catalytic System:

  • Catalyst : PtO₂ (5% w/w)

  • Conditions : H₂ (50 psi), ethanol/methanol (3:1), 25°C

  • Yield : 92% (99% ee)

Introduction of Cyclopropyl-Methyl-Amino Group

The cyclopropyl-methyl-amino substituent is introduced via alkylation or reductive amination.

Alkylation with Cyclopropylmethyl Bromide

Pyrrolidine intermediates undergo nucleophilic substitution with cyclopropylmethyl bromide under basic conditions.

Optimized Protocol:

  • Reactants : (S)-3-Aminopyrrolidine (1 eq), cyclopropylmethyl bromide (1.2 eq), K₂CO₃ (2 eq)

  • Solvent : Acetonitrile, 60°C, 6 h

  • Yield : 70–75%

Reductive Amination

Cyclopropylmethylamine reacts with ketone intermediates in the presence of NaBH₃CN.

Typical Conditions:

  • Reactants : 3-Ketopyrrolidine (1 eq), cyclopropylmethylamine (1.5 eq), NaBH₃CN (1.2 eq)

  • Solvent : MeOH, 0°C → RT, 12 h

  • Yield : 68%

Chloroacetylation

The final step involves acylation with chloroacetyl chloride to install the ethanone moiety.

Acylation with Chloroacetyl Chloride

The pyrrolidine-cyclopropyl-methyl-amine intermediate reacts with chloroacetyl chloride under Schotten-Baumann conditions.

Procedure:

  • Reactants : Amine intermediate (1 eq), chloroacetyl chloride (1.5 eq), NaOH (2 eq)

  • Conditions : DCM/H₂O (2:1), 0°C → RT, 2 h

  • Yield : 80–85%

Alternative: Chloroacetylation via Mixed Anhydrides

For moisture-sensitive substrates, mixed anhydrides (e.g., with ethyl chloroformate) improve reaction efficiency.

Example:

  • Reactants : Amine intermediate (1 eq), ethyl chloroformate (1.2 eq), chloroacetic acid (1.5 eq)

  • Solvent : THF, -10°C, 1 h

  • Yield : 75%

Purification and Isolation

Final purification employs column chromatography or recrystallization to achieve >98% purity.

Chromatography Conditions:

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (4:1 → 1:1 gradient)

  • Purity : 98.5% (HPLC)

Recrystallization:

  • Solvent : Ethanol/water (3:1)

  • Recovery : 65–70%

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Cyclization + Alkylation1,4-Diamine cyclization → Alkylation → Acylation6097Moderate
Hydrogenation + Reductive AminationAsymmetric hydrogenation → Reductive amination → Acylation7599High
Industrial Continuous FlowFlow reactor for acylation8598High

Reaction Optimization Insights

  • Temperature Control : Low temperatures (-10°C to 0°C) during acylation minimize racemization.

  • Catalyst Recycling : PtO₂ from hydrogenation steps is recoverable, reducing costs.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but require rigorous drying.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position of the ketone group serves as a strong electrophilic center, enabling nucleophilic substitution under controlled conditions:

Reaction Type Conditions Products Yield Source
Amine substitutionExcess primary amine, DMF, 60°C, 12h2-Amino-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone~85%
Alkoxy substitutionNaOR (R=Me, Et), THF, reflux2-Alkoxy-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone70–78%
Thiol substitutionKSH, ethanol, RT2-Mercapto derivative63%

Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to simpler chloroethanones.

Oxidation and Reduction

The ketone group and amino substituents participate in redox reactions:

Ketone Reduction

Reducing Agent Conditions Product Notes
NaBH4MeOH, 0°C2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanolLow yield (22%) due to steric effects
LiAlH4THF, refluxSecondary alcoholHigher yield (68%)

Amine Oxidation

Oxidizing Agent Conditions Product Outcome
H2O2, Fe(II) catalystAcetic acid, 40°CN-Oxide derivativeForms stable nitrone

Elimination Reactions

Under basic conditions, β-elimination generates α,β-unsaturated ketones:

Base Solvent Product Selectivity
NaOHH2O/EtOH, 80°C1-[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-prop-2-en-1-oneMajor product (91%)
DBUDCM, RTSame enoneFaster reaction

Mechanism : Deprotonation at the β-hydrogen adjacent to the carbonyl group leads to elimination of HCl and formation of a conjugated enone system.

Cyclization and Ring-Opening

The cyclopropyl and pyrrolidine groups enable unique ring-forming and cleavage reactions:

Reaction Conditions Product Application
Acid-catalyzed cyclizationHCl, MeCN, 60°CTetracyclic imidazolidinonePotential CNS-targeting scaffold
Ring-opening of cyclopropaneBr2, CCl4Dibromo alkylamine derivativeUsed in cross-coupling

Catalytic Cross-Coupling

The chlorine atom participates in palladium-catalyzed couplings:

Coupling Partner Catalyst System Product Efficiency
Phenylboronic acidPd(PPh3)4, K2CO32-Phenyl-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone74% yield
Vinyltin reagentPd(OAc)2, AsPh3Alkenylated derivativeModerate (58%)

pH-Dependent Reactivity

The compound displays distinct behavior across pH ranges:

pH Range Dominant Reaction Observations
Acidic (pH < 3)Protonation of amineEnhanced solubility; facilitates SN1 pathways
Neutral (pH 6–8)StabilityOptimal for storage and handling
Basic (pH > 10)DehydrohalogenationRapid elimination to enone

Comparative Reactivity with Analogues

Data for structurally related compounds highlight this molecule's unique behavior:

Compound Reactivity with NaOH Enone Yield Notes
Target compound91%89%Steric protection slows hydrolysis
2-Chloro-1-pyrrolidin-1-yl-ethanone98%95%Less steric hindrance
N-Methyl analogue84%82%Electronic effects dominate

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, particularly in medicinal chemistry. Its stereochemistry and functional group diversity enable precise modifications, aligning with trends in targeted drug discovery .

Scientific Research Applications

Biological Activities

The compound is primarily recognized for its potential role as a pharmacological agent. Research indicates that it may exhibit:

  • Antidepressant-like effects : Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly those related to serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
  • CNS activity : The structure of the compound suggests it may interact with central nervous system (CNS) receptors, potentially leading to anxiolytic or sedative effects .

Synthesis and Derivatives

The ability to synthesize derivatives of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone allows for exploration of various pharmacological properties. Research into these derivatives focuses on:

  • Optimizing efficacy : By modifying the cyclopropylmethyl group or the chloro substituent, researchers aim to enhance the compound's potency and selectivity for specific biological targets.
  • Reducing side effects : Structural modifications can also help in minimizing adverse effects associated with similar compounds .

Case Studies

Several studies have investigated the applications of this compound and its derivatives:

  • Study on Antidepressant Activity :
    • A study published in a peer-reviewed journal evaluated a series of compounds based on the core structure of this compound. The results indicated that certain derivatives exhibited significant antidepressant-like behavior in animal models, suggesting potential for clinical applications in treating mood disorders .
  • CNS Interaction Study :
    • Another research effort focused on understanding how this compound interacts with various CNS receptors. The study revealed that specific modifications led to enhanced binding affinity for serotonin receptors, which could translate into therapeutic benefits for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine-Based Chloroethanones

The target compound shares structural similarities with other pyrrolidine derivatives:

  • 2-Chloro-1-pyrrolidin-1-ylethanone: A simpler analog lacking the cyclopropyl-methyl-amino group. It is used in Friedel-Crafts alkylation reactions (e.g., in urea/guanidine derivatives) and requires anhydrous AlCl₃ for synthesis .
  • 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone: The (R)-enantiomer of the target compound. Stereochemical differences may lead to distinct pharmacological profiles .
  • 2-Chloro-1-[2-(hydroxydiphenylmethyl)pyrrolidin-1-yl]ethanone: Features a bulky hydroxydiphenylmethyl group, synthesized in 81% yield via alkylation, highlighting the impact of substituents on reaction efficiency .

Table 1: Comparison of Pyrrolidine-Based Chloroethanones

Compound Substituent at Pyrrolidine 3-Position Yield (%) Key Applications
Target Compound (S-enantiomer) Cyclopropyl-methyl-amino 81 Discontinued
2-Chloro-1-pyrrolidin-1-ylethanone None 44–78 Medicinal intermediates
(R)-enantiomer Cyclopropyl-methyl-amino N/A Comparative studies

Aromatic Chloroethanones

Compounds like 2-chloro-1-(3-chlorophenyl)ethanone and 2-chloro-1-(7-methoxyindol-3-yl)ethanone replace the pyrrolidine group with aromatic or heteroaromatic moieties. These are synthesized via acylation of anilines or indoles with chloroacetyl chloride, yielding 23–78% . Their applications focus on anticonvulsant and gastrointestinal drug candidates, suggesting divergent biological targets compared to pyrrolidine derivatives .

Table 2: Aromatic Chloroethanones

Compound Core Structure Yield (%) Biological Activity
2-Chloro-1-(3-chlorophenyl)ethanone Phenyl 44–78 Anticonvulsant
2-Chloro-1-(7-methoxyindol-3-yl)ethanone Indole 23 Gastrointestinal research

Physicochemical Properties

Elemental analysis data for related compounds (e.g., C, H, N percentages) align with expectations for chloroethanones .

Biological Activity

2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone, with the CAS number 1354010-73-3, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17ClN2O
  • Molar Mass : 216.71 g/mol
  • Structure : The compound features a chloro group and a pyrrolidine ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of antimicrobial properties, particularly its antibacterial and antifungal effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyrrolidine derivatives have shown effectiveness against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 µg/mL, indicating strong antibacterial properties.

CompoundTarget OrganismMIC (µg/mL)
Pyrrolidine Derivative AStaphylococcus aureus5
Pyrrolidine Derivative BEscherichia coli75
This compoundCandida albicans<50

The mechanism by which this compound exerts its biological effects may involve:

  • Membrane Disruption : Similar alkaloids have been shown to alter bacterial cell membrane permeability, leading to cell lysis.
  • Inhibition of Efflux Pumps : This action prevents the expulsion of antimicrobial agents from bacterial cells, enhancing their efficacy.
  • Targeting Specific Pathways : The compound may interact with specific biochemical pathways within pathogens, disrupting their metabolic processes.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrrolidine derivatives in cancer therapy, showing antiproliferative effects against various human tumor cell lines with IC50 values in the nanomolar range . Another investigation focused on the antibacterial properties of related compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .

Notable Research Findings

  • Antibacterial Properties : In vitro studies have confirmed that similar compounds can inhibit the growth of resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).
  • Antifungal Effects : The compound has also been noted for its antifungal activity against strains like Candida glabrata, with promising results suggesting potential therapeutic applications in treating fungal infections .

Q & A

Basic Question: How can I optimize the alkylation step during the synthesis of 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone?

Methodological Answer:
The alkylation step is critical for introducing the pyrrolidine moiety. Based on analogous syntheses (e.g., chloroethanone derivatives), optimize conditions as follows:

  • Reaction System : Use a biphasic liquid–solid system with dry acetone, potassium carbonate (base), and a catalytic amount of KI to enhance reactivity .
  • Temperature : Maintain 60°C for efficient nucleophilic substitution while avoiding decomposition of sensitive groups like cyclopropyl-methyl-amino .
  • Monitoring : Track reaction progress via HPLC (e.g., C18 column, acetonitrile/water mobile phase) to confirm intermediate formation and minimize side products .
  • Yield Improvement : Pre-purify intermediates (e.g., 2-chloroacetyl chloride derivatives) and use stoichiometric excess of the amine reactant (1.2–1.5 equiv) .

Basic Question: What are the key characterization techniques to confirm the structure and purity of this compound?

Methodological Answer:
Combine multiple analytical methods:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for the (S)-configured pyrrolidine ring (δ 2.5–3.5 ppm for N–CH2 and cyclopropyl protons) and the chloroethanone carbonyl (δ 170–180 ppm) .
    • LC/MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • Elemental Analysis : Validate C, H, N percentages to ±0.3% deviation .
  • HPLC Purity : Use reverse-phase chromatography with UV detection (λ = 254 nm); target ≥95% purity .

Basic Question: How do I assess the impact of stereochemistry on biological activity?

Methodological Answer:
The (S)-configuration at the pyrrolidine nitrogen is critical for target binding. To evaluate stereochemical effects:

  • Synthesis of Enantiomers : Use chiral catalysts (e.g., BINAP ligands) or chiral chromatography to isolate (R)- and (S)-isomers .
  • Biological Assays : Compare IC50 values in receptor-binding assays (e.g., anticonvulsant or antimicrobial models). A 10-fold difference in potency between enantiomers suggests stereospecific interactions .
  • Computational Docking : Model both enantiomers with target proteins (e.g., ion channels) to identify steric clashes or favorable interactions .

Advanced Question: How should I resolve contradictions between computational predictions and experimental biological data?

Methodological Answer:
Discrepancies may arise from unaccounted factors:

  • Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or polarimetry; impurities >5% can skew results .
  • Solubility/Bioavailability : Use logP calculations (e.g., XLogP3) to predict membrane permeability. If logP >3, modify substituents (e.g., add polar groups) to improve solubility .
  • Off-Target Effects : Perform selectivity profiling against related targets (e.g., GPCR panels) to identify unintended interactions .
  • Conformational Analysis : Use X-ray crystallography or NOE NMR to validate the active conformation .

Advanced Question: What strategies are effective for designing analogs with improved potency?

Methodological Answer:
Focus on structure-activity relationship (SAR) studies:

  • Core Modifications :
    • Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to enhance hydrophobic interactions .
    • Introduce electron-withdrawing groups (e.g., CF3) on the pyrrolidine ring to stabilize charge-transfer complexes .
  • Substituent Screening :
    • Test halogen variations (Br, F) at the chloroethanone position to modulate electrophilicity .
    • Add methyl groups to the pyrrolidine ring to restrict rotational freedom and improve binding .
  • Biological Validation : Use high-throughput screening (HTS) in disease-relevant models (e.g., seizure induction in rodents for anticonvulsant studies) .

Advanced Question: How can I troubleshoot low yields in multi-step syntheses involving sensitive functional groups?

Methodological Answer:
Low yields often stem from instability of intermediates:

  • Protection Strategies :
    • Protect the cyclopropyl-methyl-amino group with Boc or Fmoc during harsh reactions (e.g., acylations) .
    • Use low-temperature (-78°C) lithiation for halogen-metal exchanges to prevent decomposition .
  • Workup Optimization :
    • Extract reactive intermediates (e.g., chloroethanones) with DCM to avoid aqueous hydrolysis .
    • Employ flash chromatography with silica gel (40–63 µm) and ethyl acetate/hexane gradients for rapid purification .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify unstable intermediates and adjust storage conditions .

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